Demethyl-diacetyl-sterigmatocystin
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Overview
Description
Demethyl-diacetyl-sterigmatocystin is a chemical compound with the molecular formula C21H14O8. It is a derivative of sterigmatocystin, a polyketide mycotoxin produced by certain species of Aspergillus fungi. Sterigmatocystin is known for its toxic properties and is structurally related to aflatoxins, which are potent carcinogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethyl-diacetyl-sterigmatocystin involves multiple steps, starting from simpler organic compoundsCommon reagents used in these reactions include methyl iodide for methylation and potassium hydroxide in ethanol for specific transformations .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques and the availability of high-purity reagents have made it possible to produce this compound on a laboratory scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Demethyl-diacetyl-sterigmatocystin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups in the molecule can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Demethyl-diacetyl-sterigmatocystin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyketide mycotoxins and their derivatives.
Biology: Researchers use it to investigate the biological effects of mycotoxins on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of analytical methods for detecting mycotoxins in food and environmental samples
Mechanism of Action
The mechanism of action of demethyl-diacetyl-sterigmatocystin involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Mitochondrial Dysfunction: It disrupts mitochondrial function, causing a decrease in ATP production and triggering apoptosis.
DNA Damage: The compound can form DNA adducts, leading to mutations and carcinogenesis.
Comparison with Similar Compounds
Similar Compounds
Sterigmatocystin: The parent compound, known for its toxic properties and structural similarity to aflatoxins.
O-Methylsterigmatocystin: A closely related compound with similar biological effects.
Aflatoxins: Potent carcinogens produced by Aspergillus species.
Uniqueness
Demethyl-diacetyl-sterigmatocystin is unique due to its specific structural modifications, which influence its reactivity and biological effects. Unlike its parent compound sterigmatocystin, this compound has distinct functional groups that make it a valuable tool for studying the chemistry and toxicology of mycotoxins .
Properties
CAS No. |
58086-34-3 |
---|---|
Molecular Formula |
C21H14O8 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(11-acetyloxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |
InChI |
InChI=1S/C21H14O8/c1-9(22)26-12-4-3-5-13-17(12)19(24)18-15(27-10(2)23)8-14-16(20(18)28-13)11-6-7-25-21(11)29-14/h3-8,11,21H,1-2H3 |
InChI Key |
IGYWEDCNAGIORC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC(=O)C |
Origin of Product |
United States |
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